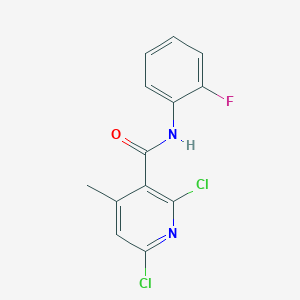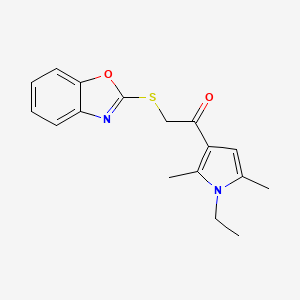
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide, also known as BML-210, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). BML-210 has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, mediators of inflammation and pain. 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been found to selectively inhibit COX-2, the isoform that is inducible during inflammation, while sparing COX-1, the isoform that is constitutively expressed in most tissues.
Biochemical and Physiological Effects
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been shown to exert a number of biochemical and physiological effects in addition to its anti-inflammatory and analgesic properties. For example, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been found to inhibit the proliferation of cancer cells in vitro and in vivo, suggesting a potential role in cancer therapy. 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of COX-2, making it a valuable tool for studying the role of COX-2 in inflammation and pain. However, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has some limitations as well. It is a synthetic compound that may not fully recapitulate the complexity of natural inflammatory processes. Additionally, the synthesis of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide is relatively complex and may not be suitable for high-throughput screening.
Direcciones Futuras
There are several potential future directions for research on 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide. Another area of interest is the investigation of the potential anticancer effects of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide in more detail, including the underlying mechanisms of action. Finally, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide may have potential as a therapeutic agent for other inflammatory diseases beyond pain and inflammation, such as inflammatory bowel disease or rheumatoid arthritis.
Métodos De Síntesis
The synthesis of 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide involves the reaction of 4-biphenylamine with 3-chloro-2-methylbenzoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then acetylated with acetic anhydride to yield 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide has been extensively studied for its anti-inflammatory and analgesic effects in various preclinical models of inflammation and pain. In a rat model of carrageenan-induced paw edema, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide was found to significantly reduce inflammation and pain compared to control animals. Similarly, in a mouse model of acetic acid-induced writhing, 2-(4-biphenylyl)-N-(3-chloro-2-methylphenyl)acetamide was found to possess potent analgesic activity.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c1-15-19(22)8-5-9-20(15)23-21(24)14-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZJLXAYUVXFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(4-phenylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)

![2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid](/img/structure/B5868491.png)


![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)


![ethyl 7-methyl-8-phenyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5868545.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)



